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Compound of Interest

Compound Name: DIRECT BROWN 210

Cat. No.: B1175307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the

azo dye, Direct Brown 210. It details the experimental protocols for Ultraviolet-Visible (UV-

Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR)

spectroscopy, offering a foundational framework for the characterization of this and similar

compounds. While a complete, publicly available spectral dataset for Direct Brown 210 is not

readily accessible, this guide presents standardized methodologies and expected spectral

characteristics based on the known chemistry of azo dyes.

Chemical Structure and Properties
Direct Brown 210, also known by its Colour Index name C.I. 22311, is a complex polyazo dye.

The precise structure can be sourced from chemical suppliers, with one common

representation being a molecule with the chemical formula C₂₉H₁₉N₅Na₂O₇S and a CAS

Number of 2429-82-5.[1] Azo dyes are characterized by the presence of one or more azo

groups (-N=N-) which are primarily responsible for their color.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions

within a dye molecule and is instrumental in determining its color properties. The absorption of

UV and visible light by Direct Brown 210 is dictated by its extended system of conjugated

double bonds inherent in its aromatic rings and azo linkages.
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Expected Spectral Characteristics
Azo dyes typically exhibit characteristic absorption bands in the UV and visible regions of the

electromagnetic spectrum.[2] The λmax (wavelength of maximum absorbance) is dependent on

the specific chromophores and auxochromes present in the molecule.[3] For a brown dye like

Direct Brown 210, a broad absorption band or multiple overlapping bands in the visible region

(approximately 400-700 nm) would be anticipated, resulting from the complex mixture of

electronic transitions.

Data Presentation
Parameter Value

Solvent [Specify Solvent, e.g., Water, Ethanol]

Concentration [Specify Concentration, e.g., 10 mg/L]

λmax (nm)
[Record Wavelength(s) of Maximum

Absorbance]

Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) [Calculate and Record Molar Absorptivity]

Other Absorption Bands (nm) [Record any other significant peaks]

Experimental Protocol: UV-Vis Spectroscopy of an Azo
Dye

Solution Preparation: Accurately weigh a small amount of Direct Brown 210 and dissolve it

in a suitable spectroscopic grade solvent (e.g., deionized water, ethanol, or methanol) to

prepare a stock solution of known concentration.

Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the linear

range of absorbance.

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and

record a baseline spectrum.
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Sample Measurement: Rinse the cuvette with the dye solution before filling it. Record the

absorbance spectrum of each dilution over a specified wavelength range (e.g., 200-800 nm).

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If quantitative

analysis is required, construct a calibration curve of absorbance versus concentration to

determine the molar absorptivity.[4][5]

Sample Preparation Spectroscopic Analysis

Data Output

Weigh Direct Brown 210 Dissolve in Solvent Prepare Serial Dilutions Calibrate Spectrophotometer
with Blank Measure Absorbance Spectra Identify λmax Plot Spectrum (Abs vs. λ)

Generate Data Table

Click to download full resolution via product page

UV-Vis Spectroscopy Experimental Workflow

II. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

For Direct Brown 210, FTIR can confirm the presence of its characteristic azo linkage, as well

as other structural features such as aromatic rings, and sulfonate groups.

Expected Spectral Characteristics
The infrared spectrum of an azo dye will display a series of absorption bands corresponding to

the vibrational frequencies of its constituent bonds. Key characteristic peaks for azo dyes

include:

-N=N- (Azo stretch): Typically observed in the range of 1400-1500 cm⁻¹.[6] This peak can

sometimes be weak and may overlap with aromatic C=C stretching vibrations.

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
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-SO₃⁻ (Sulfonate stretch): Strong absorptions around 1030-1070 cm⁻¹ and 1150-1250 cm⁻¹.

C-N stretch: In the region of 1200-1350 cm⁻¹.

O-H and N-H stretch (if present): Broad bands in the region of 3200-3600 cm⁻¹.[6]

Aromatic C-H stretch: Above 3000 cm⁻¹.

Data Presentation
Wavenumber (cm⁻¹) Intensity (s, m, w, br)

Assignment (Functional
Group)

[Record Peak 1] [s, m, w, br] [e.g., Aromatic C-H stretch]

[Record Peak 2] [s, m, w, br] [e.g., -N=N- stretch]

[Record Peak 3] [s, m, w, br] [e.g., Aromatic C=C stretch]

[Record Peak 4] [s, m, w, br] [e.g., -SO₃⁻ stretch]

[Record Peak 5] [s, m, w, br] [e.g., C-N stretch]

(s = strong, m = medium, w = weak, br = broad)

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

Sample Preparation: Thoroughly grind 1-2 mg of dry Direct Brown 210 powder with

approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate

mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10

tons) for several minutes to form a thin, transparent KBr pellet.

Background Spectrum: Record a background spectrum of the empty sample compartment.

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
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Data Processing: Perform a background correction and identify the wavenumbers of the

major absorption bands.

Sample Preparation Spectroscopic Analysis

Data Output

Grind Dye with KBr Press into Pellet Acquire Background Spectrum Acquire Sample Spectrum Identify Peak Wavenumbers

Plot Spectrum (%T vs. cm⁻¹)

Generate Peak Table

Click to download full resolution via product page

FTIR Spectroscopy Experimental Workflow (KBr Pellet)

III. Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR would be essential for the complete structural elucidation of

Direct Brown 210.

Expected Spectral Characteristics
¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple aromatic

rings. Protons on the aromatic rings will appear in the downfield region, typically between 6.5

and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution

pattern and the electronic environment of each proton.[7][8]

¹³C NMR: The carbon NMR spectrum will also show a number of signals in the aromatic

region (typically 110-160 ppm). Carbons directly attached to the azo group and other

heteroatoms will have distinct chemical shifts.[7]

Data Presentation
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¹H NMR

Chemical Shift
(δ, ppm)

Multiplicity (s,
d, t, q, m)

Integration
(No. of
Protons)

Coupling
Constant (J,
Hz)

Assignment

[Record Shift 1] [s, d, t, q, m] [Record Value] [Record Value]
[Assign to

Proton(s)]

[Record Shift 2] [s, d, t, q, m] [Record Value] [Record Value]
[Assign to

Proton(s)]

¹³C NMR

Chemical Shift (δ, ppm) Assignment

[Record Shift 1] [Assign to Carbon(s)]

[Record Shift 2] [Assign to Carbon(s)]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve an appropriate amount of Direct Brown 210 (typically 5-20

mg for ¹H NMR, 20-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., D₂O, DMSO-

d₆). The choice of solvent is critical to ensure solubility and to avoid interfering signals.

Filtration: Filter the solution into a clean, dry NMR tube to remove any particulate matter.

Instrumentation: Use a high-field NMR spectrometer.

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the broadband

proton-decoupled ¹³C NMR spectrum. Additional experiments such as COSY, HSQC, and

HMBC may be necessary for complete structural assignment.

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline

correction). Reference the spectra to the residual solvent peak or an internal standard (e.g.,

TMS).
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Spectral Analysis: Integrate the ¹H NMR signals and determine the multiplicities and coupling

constants. Assign the chemical shifts in both the ¹H and ¹³C spectra to the respective nuclei

in the molecular structure.[9]

Dissolve Dye in
Deuterated Solvent

Filter into NMR Tube

Acquire ¹H NMR Spectrum

Acquire ¹³C NMR Spectrum

Process and Reference Spectra

Assign Chemical Shifts

Generate Data Tables

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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